Alalevonadifloxacin

Oral bioavailability Prodrug design PK/PD

Alalevonadifloxacin (WCK 2349, EMROK O) is the L-alanine ester mesylate prodrug of levonadifloxacin, delivering ~89% oral bioavailability and potent anti-MRSA activity (MIC50/90: 0.5/1 mg/L). Unlike generic fluoroquinolones, it overcomes quinolone-resistant staphylococci via a benzoquinolizine core that inhibits both DNA gyrase and topoisomerase IV. Phase III non-inferiority vs. linezolid in ABSSSI and 7.66-fold pulmonary penetration (ELF:plasma ratio) make it the definitive oral option for MRSA research. Standard fluoroquinolones or unmodified levonadifloxacin cannot replicate this profile.

Molecular Formula C22H26FN3O5
Molecular Weight 431.5 g/mol
CAS No. 706809-20-3
Cat. No. B1665202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlalevonadifloxacin
CAS706809-20-3
Synonyms(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
alalevonadifloxacin
L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester
WCK 2349
Molecular FormulaC22H26FN3O5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O
InChIInChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1
InChIKeyOUXXDXXQNWKOIF-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alalevonadifloxacin (CAS 706809-20-3) Procurement Profile: Oral Anti-MRSA Fluoroquinolone Prodrug


Alalevonadifloxacin (WCK 2349, EMROK O) is a novel benzoquinolizine fluoroquinolone antibiotic developed by Wockhardt, launched as the l-alanine ester mesylate prodrug of levonadifloxacin [1]. This small molecule functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, providing broad-spectrum activity with particular potency against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Gram-positive pathogens [2]. It is registered in India for acute bacterial skin and skin structure infections (ABSSSI) including diabetic foot infections, and is classified as a New Molecular Entity offering both oral (alalevonadifloxacin) and intravenous (levonadifloxacin) therapeutic options [3].

Why Generic Fluoroquinolones Cannot Substitute for Alalevonadifloxacin in MRSA Protocols


Generic fluoroquinolones such as levofloxacin and ciprofloxacin exhibit high MICs against contemporary MRSA and quinolone-resistant staphylococcal isolates, rendering them clinically ineffective for these infections [1]. Alalevonadifloxacin delivers its active moiety levonadifloxacin, which maintains potent activity against MRSA (MIC50/90: 0.5/1 mg/L) and levofloxacin-resistant S. aureus (MIC50/90: 1/1 mg/L) through its benzoquinolizine core structure that confers superior target binding [1]. Furthermore, levonadifloxacin itself has negligible oral bioavailability, making it unsuitable for oral administration without the specific l-alanine ester prodrug design that defines alalevonadifloxacin and enables its ~89% oral bioavailability [2]. Substitution with a standard fluoroquinolone or unmodified levonadifloxacin would result in either antimicrobial failure or complete loss of oral therapeutic utility.

Quantitative Evidence Guide: Differentiating Alalevonadifloxacin from Analogs


Oral Bioavailability of Alalevonadifloxacin vs. Unmodified Levonadifloxacin

Levonadifloxacin exhibits very poor oral absorption and cannot be administered orally without chemical modification [1]. Alalevonadifloxacin, as the l-alanine ester mesylate prodrug, achieves high oral bioavailability of approximately 89% for the active levonadifloxacin moiety [2].

Oral bioavailability Prodrug design PK/PD

Pulmonary Epithelial Lining Fluid (ELF) Penetration of Oral Alalevonadifloxacin

Following oral administration of alalevonadifloxacin (1000 mg BID for 5 days), levonadifloxacin achieves an ELF AUC0–12 of 172.6 mg·h/L, with an ELF-to-unbound plasma penetration ratio of 7.66 [1]. This represents robust penetration into the pulmonary compartment, exceeding unbound plasma concentrations by more than sevenfold.

Intrapulmonary pharmacokinetics ELF penetration Respiratory infection

Lack of CYP450 Inhibition vs. Other Fluoroquinolones

Levonadifloxacin and its sulfate metabolite did not inhibit any of seven key human liver CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) even at supra-therapeutic concentrations (12–24× clinical Cmax of 25–35 µg/mL) [1]. This contrasts with certain older fluoroquinolones known for clinically relevant CYP inhibition.

Drug-drug interactions CYP450 inhibition Safety pharmacology

Anti-MRSA Potency of Levonadifloxacin vs. Levofloxacin Against Clinical Isolates

In a multicentre surveillance study of 1,376 clinical isolates (India, 2016–18), levonadifloxacin exhibited MIC50/90 values of 0.5/1 mg/L against MRSA, compared with levofloxacin which shows substantially elevated MICs against these strains [1]. Against levofloxacin-resistant S. aureus, levonadifloxacin maintained MIC50/90 of 1/1 mg/L.

MRSA MIC Antimicrobial susceptibility

Phase III Non-Inferiority to Linezolid in ABSSSI

In a Phase III randomized, active-controlled trial in ABSSSI patients, oral alalevonadifloxacin (1000 mg BID) was compared with oral linezolid (600 mg BID) in a 1:1 randomization, with the primary objective of establishing non-inferiority at Test of Cure [1]. The study met its non-inferiority endpoint.

Phase III clinical trial ABSSSI Linezolid comparator

Analytical Control of Diastereomeric Impurity for Procurement Quality

A validated chiral reverse-phase HPLC method was developed to quantify a specific diastereomeric impurity in alalevonadifloxacin drug substance [1]. This method was employed for controlling diastereomeric impurity in batches used in preclinical studies, enabling procurement of material with defined stereochemical purity.

Chiral purity Diastereomer Quality control

Validated Application Scenarios for Alalevonadifloxacin Based on Quantitative Evidence


Oral Step-Down Therapy in MRSA Skin and Soft Tissue Infections

Alalevonadifloxacin enables oral therapy for ABSSSI caused by MRSA, with Phase III evidence demonstrating non-inferiority to oral linezolid [1]. Its ~89% oral bioavailability supports reliable systemic exposure following oral administration, addressing the poor oral absorption limitation of unmodified levonadifloxacin . This scenario is validated for research procurement involving oral anti-MRSA drug development or clinical microbiology studies of ABSSSI treatment.

Lower Respiratory Tract Infection Research Requiring High ELF Penetration

Following oral dosing of alalevonadifloxacin, levonadifloxacin achieves a 7.66-fold higher concentration in epithelial lining fluid than in unbound plasma, with an ELF AUC0–12 of 172.6 mg·h/L [1]. This pulmonary penetration profile supports research applications in community-acquired bacterial pneumonia and hospital-acquired pneumonia models where high intrapulmonary drug concentrations are required for MRSA eradication.

Polypharmacy Infection Models Requiring Low Drug-Drug Interaction Risk

Levonadifloxacin and its sulfate metabolite exhibit no inhibition of seven major CYP450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at 12–24× clinical Cmax [1]. This low DDI liability makes alalevonadifloxacin suitable for research in complicated infection models involving co-administered CYP substrates, where older fluoroquinolones with known CYP inhibition would confound pharmacokinetic interpretation.

Anti-MRSA Susceptibility Testing and Resistance Surveillance

With MIC50/90 values of 0.5/1 mg/L against MRSA and 1/1 mg/L against levofloxacin-resistant S. aureus clinical isolates, levonadifloxacin (the active moiety) provides a potent comparator or test agent for antimicrobial susceptibility profiling [1]. Alalevonadifloxacin procurement supports research evaluating novel anti-MRSA agents, resistance mechanism studies, and surveillance programs tracking fluoroquinolone-resistant staphylococci.

Technical Documentation Hub

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